molecular formula C38H55N3O B136669 Chromoionophore III CAS No. 149683-18-1

Chromoionophore III

Cat. No. B136669
CAS RN: 149683-18-1
M. Wt: 569.9 g/mol
InChI Key: ICVAQSQRYBGWQH-UHFFFAOYSA-N
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Description

Chromoionophore III, also known as ETH 5350, is a pH-sensitive dye with the molecular formula C38H55N3O . It is used in assays of Na+ activity with solvent polymeric optode membrane prepared from ETH 5350 and sodium ionophore V . It is also used in assays of ammonia with solvent polymeric optode membranes based on ETH 5350 and valinomycin (potassium ionophore I) .


Molecular Structure Analysis

This compound is ratiometric, meaning the fluorescence spectrum has two peaks, and the ratio between these peaks changes according to the changing pH levels .


Physical And Chemical Properties Analysis

This compound is a solid that does not mix with water . It has a molecular weight of 569.86 .

Scientific Research Applications

1. Chromoionophore III in Environmental Analysis

This compound has notable applications in environmental analysis. It's used in novel sensor technologies for monitoring specific ions in environmental samples. For instance, a study developed nano-scale anion-sensing fluorescent spherical nanosensors, called PEBBLEs (Probes Encapsulated by Biologically Localized Embedding), for intracellular monitoring of chloride using this compound (Brasuel et al., 2003). This demonstrates the potential of this compound in environmental monitoring and assessment.

2. Use in Optical Sensors

This compound has been utilized in the development of optical sensors. A study investigated its use in solvent polymeric membranes, characterizing the binding properties of chromoionophores in situ, which is vital for the design of optical and potentiometric ion sensors (Qin & Bakker, 2002). This application is crucial in creating sensitive and selective sensors for various ions.

3. Stability and Decomposition in Sensor Research

This compound's stability and decomposition characteristics are important in sensor research. A study found that this compound exhibited minimal detectable decomposition, a significant attribute for reliable sensor development (Langmaier & Lindner, 2005). Understanding these properties is essential for creating durable and stable sensing technologies.

Mechanism of Action

Chromoionophore III exhibits ratiometric pH responses with apparent pKa values finely tuned by the amount of plasticizer in the nanospheres . There are three fluorescence resonance energy transfer (FRET) processes among the different forms of the this compound .

Safety and Hazards

Chromoionophore III is not considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122) .

Future Directions

Chromoionophore III has been used in the development of wearable chemical sensors, which are an emerging technology that provides real-time and non-invasive metabolic and physiological information at molecular levels via biofluids such as sweat . The use of this compound in such applications represents an attractive approach to the monitoring of sweat composition .

properties

IUPAC Name

N,N-diethyl-5-(2-octyldecylimino)benzo[a]phenoxazin-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H55N3O/c1-5-9-11-13-15-17-21-30(22-18-16-14-12-10-6-2)29-39-35-28-37-38(33-24-20-19-23-32(33)35)40-34-26-25-31(27-36(34)42-37)41(7-3)8-4/h19-20,23-28,30H,5-18,21-22,29H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVAQSQRYBGWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCCCC)CN=C1C=C2C(=NC3=C(O2)C=C(C=C3)N(CC)CC)C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H55N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402894
Record name Chromoionophore III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149683-18-1
Record name Chromoionophore III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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